molecular formula C10H11FO4S B13551800 4-(Oxolan-3-yl)phenyl fluoranesulfonate

4-(Oxolan-3-yl)phenyl fluoranesulfonate

Cat. No.: B13551800
M. Wt: 246.26 g/mol
InChI Key: FZMQQBIFIKXSMO-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)phenyl fluoranesulfonate is a fascinating chemical compound with diverse scientific applications. This compound is known for its unique structure, which includes an oxolane ring attached to a phenyl group, further bonded to a fluoranesulfonate group. This combination of functional groups imparts distinct chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)phenyl fluoranesulfonate typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.

    Attachment to Phenyl Group: The oxolane ring is then attached to a phenyl group through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.

    Introduction of Fluoranesulfonate Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the fluoranesulfonate group to a sulfonic acid group.

    Substitution: Nucleophilic substitution reactions can replace the fluoranesulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Oxolan-3-yl)phenyl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets. The oxolane ring and fluoranesulfonate group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxolan-3-yl)phenyl sulfonate: Lacks the fluorine atom, resulting in different chemical properties.

    4-(Oxolan-3-yl)phenyl sulfate: Contains a sulfate group instead of a fluoranesulfonate group, affecting its reactivity.

    4-(Oxolan-3-yl)phenyl phosphate: Features a phosphate group, leading to distinct biological activities.

Uniqueness

4-(Oxolan-3-yl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

3-(4-fluorosulfonyloxyphenyl)oxolane

InChI

InChI=1S/C10H11FO4S/c11-16(12,13)15-10-3-1-8(2-4-10)9-5-6-14-7-9/h1-4,9H,5-7H2

InChI Key

FZMQQBIFIKXSMO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

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